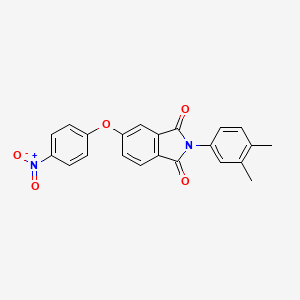![molecular formula C19H21ClN2O2 B11562421 4-Chloro-3,5-dimethyl-2-[(4-morpholin-4-yl-phenylimino)-methyl]-phenol](/img/structure/B11562421.png)
4-Chloro-3,5-dimethyl-2-[(4-morpholin-4-yl-phenylimino)-methyl]-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3,5-dimethyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a chloro group, two methyl groups, and a morpholinylphenyl imino group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves the following steps:
Formation of the imine bond: This step involves the condensation of 4-(morpholin-4-yl)aniline with 4-chloro-3,5-dimethyl-2-hydroxybenzaldehyde under acidic or basic conditions to form the imine intermediate.
Cyclization and chlorination: The imine intermediate undergoes cyclization and chlorination to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3,5-dimethyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-chloro-3,5-dimethyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-3,5-dimethyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine and chloro groups can modulate the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3,5-dimethylphenol: Lacks the imine and morpholinylphenyl groups.
4-chloro-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol: Similar structure but different substitution pattern.
3,5-dimethyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol: Lacks the chloro group.
Uniqueness
4-chloro-3,5-dimethyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to the combination of its chloro, methyl, and morpholinylphenyl imino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H21ClN2O2 |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
4-chloro-3,5-dimethyl-2-[(4-morpholin-4-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H21ClN2O2/c1-13-11-18(23)17(14(2)19(13)20)12-21-15-3-5-16(6-4-15)22-7-9-24-10-8-22/h3-6,11-12,23H,7-10H2,1-2H3 |
Clave InChI |
NZCADTRKHKBBBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)N3CCOCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562343.png)
![N'-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11562347.png)
![(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide](/img/structure/B11562351.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562352.png)
![N-({N'-[(1E)-1-[4-(Dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11562354.png)

![N-(4-Butylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide](/img/structure/B11562363.png)
![2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11562367.png)
![(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11562368.png)
![4-(hexyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide](/img/structure/B11562369.png)
![[3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11562372.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11562375.png)
![4-bromo-N-phenyl-N-[(2Z)-2-(phenylamino)-2-(phenylimino)ethyl]benzamide](/img/structure/B11562391.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11562393.png)
